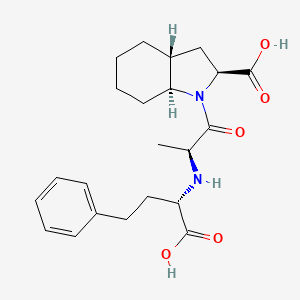
UM4N969Cjq
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Org-34167 is a small molecule hyperpolarization-activated cyclic nucleotide-gated (HCN) channel modulator that has been trialed in humans for its potential antidepressant activity . The precise action of Org-34167 is not fully understood, but it has shown promise in modulating HCN channels, which play critical roles in cardiac and neural tissues .
Preparation Methods
The preparation methods for Org-34167 involve synthetic routes and reaction conditions that are not fully detailed in the available literature. it is known that Org-34167 has been synthesized and tested in various assays, including molecular, cellular, network, and behavioral levels . Industrial production methods for Org-34167 are not explicitly mentioned, but it is likely that standard pharmaceutical synthesis techniques are employed.
Chemical Reactions Analysis
Org-34167 undergoes various types of reactions, including modulation of HCN channels. The compound has been shown to cause a hyperpolarizing shift in activation voltage dependence and a slowing of activation kinetics . Common reagents and conditions used in these reactions include two-electrode voltage clamp recordings and in silico modeling . Major products formed from these reactions include the modulation of kinetic parameters associated with the channel pore domain, voltage sensing domain, and interdomain coupling .
Scientific Research Applications
Org-34167 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been trialed in humans for its potential antidepressant activity by targeting HCN channels . Additionally, Org-34167 has been explored as a precision medicine for HCN1 developmental and epileptic encephalopathy, showing promise in restoring voltage sensitivity and reducing neuronal epileptiform activity . The compound’s ability to modulate HCN channels makes it a valuable tool for studying the physiological roles of these channels in various tissues .
Mechanism of Action
The mechanism of action of Org-34167 involves its interaction with HCN channels. Org-34167 inhibits channel activity by modulating kinetic parameters associated with the channel pore domain, voltage sensing domain, and interdomain coupling . The compound causes a hyperpolarizing shift in activation voltage dependence, a slowing of activation kinetics, and a reduction in the maximum open probability at extreme hyperpolarization . These effects are achieved through a combination of voltage-dependent and voltage-independent mechanisms .
Comparison with Similar Compounds
Org-34167 is unique in its ability to modulate HCN channels via a novel mode of action . Similar compounds include other HCN channel modulators that have been studied for their potential therapeutic effects. Org-34167 stands out due to its specific impact on kinetic parameters and its potential as a precision medicine for HCN1 developmental and epileptic encephalopathy . Other similar compounds may include those that target different domains of HCN channels or have varying degrees of efficacy in modulating channel activity .
Properties
CAS No. |
198968-25-1 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine |
InChI |
InChI=1S/C17H16N2O/c1-2-7-15(18)12-8-3-4-9-13(12)17-14-10-5-6-11-16(14)20-19-17/h2-6,8-11,15H,1,7,18H2/t15-/m0/s1 |
InChI Key |
AYDSLXXUAYWCBG-HNNXBMFYSA-N |
Isomeric SMILES |
C=CC[C@@H](C1=CC=CC=C1C2=NOC3=CC=CC=C32)N |
Canonical SMILES |
C=CCC(C1=CC=CC=C1C2=NOC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8R,9S,10S)-10-[(dimethylamino)methyl]-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B10826210.png)




![[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B10826240.png)



![(S)-2-(Butane-1-sulfonylamino)-3-{[4-oxo-5-(2-piperidin-4-yl-ethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carbonyl]-amino}-propionic acid](/img/structure/B10826288.png)


